N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide
Description
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide is a benzimidazole derivative characterized by a 5,6-dimethyl-substituted benzimidazole core linked via a methylene group to a benzenecarboxamide moiety.
Properties
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-8-14-15(9-12(11)2)20-16(19-14)10-18-17(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAPMAFKYPWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Condensation-Based Synthesis
The foundational method for synthesizing N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide involves a multi-step condensation reaction. Starting with 5,6-dimethyl-1H-benzimidazole-2-methanamine, the compound is reacted with benzoyl chloride or benzoic acid derivatives under acidic or basic conditions. A typical procedure involves:
Formation of the Benzimidazole Core :
Carboxamide Coupling :
Yield Optimization :
- Traditional methods achieve yields of 65–75% but require stringent anhydrous conditions and prolonged reaction times.
Microwave-Assisted Green Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation step, reducing reaction times from hours to minutes. Nguyen et al. demonstrated that coupling 5,6-dimethyl-1H-benzimidazole-2-methanamine with benzoic anhydride in ethanol under microwave irradiation (300 W, 120°C) for 15 minutes yields the target compound at 89% efficiency. Key advantages include:
- Reduced Solvent Use : Ethanol serves as both solvent and reactant.
- Catalyst-Free Conditions : Eliminates the need for toxic catalysts like BF₃ or ZnCl₂.
Solid-Phase Synthesis for Scalability
Solid-phase techniques, utilizing polymer-supported reagents, enhance scalability and purity. A polystyrene-bound benzoyl chloride resin reacts with 5,6-dimethyl-1H-benzimidazole-2-methanamine in dichloromethane, enabling easy filtration and recycling of excess reagents. This method achieves 82% yield with >95% purity, as confirmed by HPLC.
Characterization and Analytical Data
Critical characterization data for this compound include:
Spectroscopic Analysis :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 5H, aromatic), 4.65 (s, 2H, CH₂), 2.45 (s, 6H, 2×CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 151.3–115.2 (aromatic carbons), 43.8 (CH₂), 20.1 (2×CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Physical Properties :
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the major synthesis methods:
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Traditional Condensation | THF, 24h, 25°C | 68 | 90 | 24h |
| Microwave-Assisted | Ethanol, 15min, 120°C | 89 | 98 | 15min |
| Solid-Phase | DCM, 6h, RT | 82 | 95 | 6h |
Challenges and Optimization Strategies
- Byproduct Formation : Competing N-acylation at the benzimidazole nitrogen can occur. Using bulkier acylating agents (e.g., pivaloyl chloride) reduces this side reaction.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to ethanol or water-ethanol mixtures improves eco-friendliness.
- Catalyst Innovation : Ceric ammonium nitrate (CAN) in polyethylene glycol (PEG-400) boosts yields to 91% at 50°C.
Applications and Derivative Synthesis
While the primary focus is synthesis, this compound serves as a precursor for antimicrobial and anticancer agents. Fluorinated analogs (e.g., 4-fluoro substitution) exhibit enhanced bioactivity, synthesized via similar routes using 4-fluorobenzoyl chloride.
Chemical Reactions Analysis
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.
Scientific Research Applications
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the synthesis of microtubules, which are essential for cell division . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit enzymes involved in the biosynthesis of nucleic acids, further contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Core Substitutions :
- 5,6-Dimethyl vs. Other Substituents : The dimethyl substitution in the benzimidazole ring distinguishes it from analogs like N-(5-nitro-1H-benzimidazol-2-yl)picolinamide (, Compound 1), which has a nitro group at the 5-position. Nitro groups increase polarity and electron-withdrawing effects, whereas dimethyl groups enhance steric bulk and lipophilicity .
- 2-Position Functionalization : Unlike 2-(chloromethyl)-1H-benzimidazole derivatives (, Compounds 32–39), which have reactive chloromethyl groups, the target compound’s methylene-linked carboxamide provides stability and hydrogen-bonding capacity, critical for molecular recognition .
Amide Variations: Benzenecarboxamide vs.
Physical and Spectroscopic Properties
Spectroscopic Data :
- NMR : The dimethyl groups would produce distinct splitting patterns in $ ^1H $ NMR (e.g., singlet for two equivalent methyl protons) compared to the deshielded aromatic protons in nitro analogs.
- HRMS : Molecular ion peaks would confirm the molecular formula (C${17}$H${17}$N$3$O), differentiating it from picolinamide derivatives (e.g., Compound 4, C${20}$H${16}$N$4$O) .
Commercial Availability and Practical Considerations
- The structurally related N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine () is priced at $100/100 mg, suggesting the target compound’s synthesis and scale-up would require cost-benefit analysis for industrial use .
Biological Activity
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. These compounds exhibit various biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Inhibitory effects on viral replication.
- Antitumor : Potential in cancer therapy.
- Anti-inflammatory : Reduction of inflammation markers.
The structural framework of benzimidazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.
Structure and Properties
This compound has the following chemical structure:
Key Structural Features
- Benzimidazole Core : The 5,6-dimethyl substitution enhances lipophilicity and bioavailability.
- Carboxamide Functionality : Contributes to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess significant antimicrobial properties. In a comparative study, this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Organism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 2 (Norfloxacin) |
| Escherichia coli | 8 | 4 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 16 | 8 (Gentamicin) |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
Case Studies
-
Study on Antitumor Effects :
- A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 10 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
-
Antiviral Activity Assessment :
- Another study evaluated the antiviral potential against Herpes Simplex Virus (HSV). The compound exhibited significant antiviral activity with an EC50 value of 20 μM, suggesting its potential as an antiviral agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the benzimidazole core and the carboxamide group significantly influence biological activity. For instance:
- Substituents on the benzene ring can enhance or reduce antimicrobial potency.
- The presence of electron-donating groups increases lipophilicity and may improve membrane permeability.
Q & A
Q. What are the key synthetic routes for preparing N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (m.p. 240–241°C; IR: S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
Hydrazine Derivatization : Treat with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole (confirmed via ¹H-NMR δ 10.93 for N-H) .
Carboxamide Formation : Condense with sodium cyanate and glacial acetic acid to generate the hydrazine carboxamide intermediate .
Final Coupling : React with substituted benzaldehydes/ketones (e.g., 3-chlorobenzaldehyde) under acid catalysis to form the target compound .
- Key Analytical Data :
- ¹H-NMR : Aromatic protons (δ 7.02–7.66), NHCO singlet (δ 12.67) .
- IR : C=O stretch at 1675 cm⁻¹, C=N at 1694 cm⁻¹ .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values confirm purity .
- Mass Spectrometry (ESI-MS) : Peaks at m/z corresponding to molecular formulas (e.g., [M+H]⁺ at 376.43 for C₂₀H₁₆N₄O₂S) .
- ¹³C-NMR : Aromatic carbons (δ 115–151 ppm) and carbonyl signals (δ 167–170 ppm) .
Advanced Research Questions
Q. What in vivo models are used to evaluate the anticonvulsant efficacy of this compound?
- Methodological Answer : Two primary models are employed:
Maximal Electroshock (MES) : Measures protection against tonic-clonic seizures (ED₅₀ values calculated; e.g., 19.3 mg/kg for compound 4e) .
Subcutaneous Pentylenetetrazole (scPTZ) : Assesses clonic seizure threshold .
- Safety Data :
- Neurotoxicity : Absent at doses ≤300 mg/kg .
- Hepatotoxicity : Liver enzyme assays (ALT/AST) show no significant elevation .
Q. How does molecular docking inform the design of derivatives targeting NMDA receptors?
- Methodological Answer :
- Target Protein : 3QEL (NMDA receptor antagonist) .
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Key Interactions :
- Hydrophobic interactions with Leu74, Tyr108.
- Hydrogen bonding with Glu121 and Arg67 .
- Validation : Correlation between docking scores (e.g., -9.2 kcal/mol) and experimental ED₅₀ values .
Q. How do substituents on the benzylidene moiety influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | ED₅₀ (MES, mg/kg) | Neurotoxicity (300 mg/kg) |
|---|---|---|
| 3-Cl (4e) | 19.3 | None |
| 4-OCH₃ | 28.7 | Mild |
| 2-OH | 35.4 | None |
- Trends : Electron-withdrawing groups (e.g., Cl) enhance potency; bulky substituents reduce bioavailability .
Q. What strategies resolve contradictions between in silico predictions and experimental efficacy?
- Methodological Answer :
Dose-Response Refinement : Test multiple concentrations to identify non-linear effects.
Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
Co-crystallization Studies : Validate docking poses with X-ray crystallography (e.g., PDB: 3QEL) .
Q. How is ethanol potentiation tested for CNS-related side effects?
- Protocol :
Ethanol Interaction : Administer compound with ethanol (3–4 g/kg) to mice.
Locomotor Activity : Measure using open-field tests.
Sedation Scoring : Ataxia and loss-of-righting reflex thresholds .
- Outcome : No significant potentiation observed for compound 4e .
Data Contradiction Analysis
- Example : A derivative with high in silico binding affinity (-10.1 kcal/mol) shows low in vivo efficacy (ED₅₀ >50 mg/kg).
- Resolution :
Permeability Assay : Caco-2 cell monolayers to assess blood-brain barrier penetration.
Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
